Cas no 1226428-35-8 (N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide)
N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide
- 1226428-35-8
- SR-01000924132-1
- N-[4-(6-methylpyridazin-3-yl)oxyphenyl]oxolane-2-carboxamide
- N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide
- F5644-0006
- N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)tetrahydrofuran-2-carboxamide
- SR-01000924132
- AKOS024516310
-
- Inchi: 1S/C16H17N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h4-9,14H,2-3,10H2,1H3,(H,17,20)
- InChI Key: SMZOLAMMQZPOLV-UHFFFAOYSA-N
- SMILES: O1CCCC1C(NC1C=CC(=CC=1)OC1=CC=C(C)N=N1)=O
Computed Properties
- Exact Mass: 299.12699141g/mol
- Monoisotopic Mass: 299.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 73.3Ų
N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5644-0006-2μmol |
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide |
1226428-35-8 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5644-0006-1mg |
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide |
1226428-35-8 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5644-0006-2mg |
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide |
1226428-35-8 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5644-0006-3mg |
N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}oxolane-2-carboxamide |
1226428-35-8 | 3mg |
$94.5 | 2023-09-09 |
N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide Related Literature
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide
Comprehensive Overview of N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide (CAS No. 1226428-35-8)
N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide (CAS No. 1226428-35-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure featuring a pyridazine ring and an oxolane (tetrahydrofuran) moiety, serves as a key intermediate in the development of novel therapeutic agents. Researchers and industry professionals frequently search for its synthesis methods, biological activity, and potential applications in drug discovery.
The molecular formula of N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide is C17H17N3O3, with a molecular weight of 311.34 g/mol. Its structural complexity makes it a valuable candidate for medicinal chemistry studies, particularly in targeting enzymes or receptors associated with inflammatory and metabolic disorders. Recent trends in AI-driven drug discovery have highlighted the importance of such compounds in virtual screening and structure-activity relationship (SAR) analyses.
One of the most searched questions related to this compound is: "What are the potential therapeutic applications of N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide?" Preliminary studies suggest its relevance in modulating kinase signaling pathways, which are critical in diseases like cancer and autoimmune conditions. Additionally, its oxolane-carboxamide fragment is often explored for improving drug bioavailability, a hot topic in pharmacokinetics optimization.
From a synthetic perspective, CAS No. 1226428-35-8 is typically prepared via multi-step organic reactions, including Pd-catalyzed cross-coupling and amide bond formation. These methods align with the growing demand for green chemistry and sustainable synthesis practices, which are frequently discussed in modern research forums. The compound’s solubility and stability profiles also make it suitable for formulation studies, another area of high interest in drug delivery systems.
In the market, N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide is primarily supplied by specialty chemical manufacturers catering to pharmaceutical R&D sectors. Its pricing and availability are often queried alongside keywords like "high-purity CAS 1226428-35-8 suppliers" and "custom synthesis services." The compound’s patent landscape and regulatory status are also critical for companies investing in innovative small-molecule therapies.
Future research directions for this compound may include computational modeling to predict its interactions with biological targets, as well as in vivo studies to validate its efficacy. As the scientific community continues to explore precision medicine, compounds like N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide will remain at the forefront of drug development pipelines.
1226428-35-8 (N-{4-(6-methylpyridazin-3-yl)oxyphenyl}oxolane-2-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)